2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride is a chemical compound recognized for its unique structure and potential therapeutic applications. It has the molecular formula and a molecular weight of approximately . This compound is classified under pyridine derivatives, which are known for their diverse biological activities.
The compound is sourced from various synthetic routes involving pyridine and pyrrolidine derivatives. It falls under the category of psychoactive substances and is primarily studied for its pharmacological properties, particularly in the context of neurological disorders .
The synthesis of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride typically involves several steps:
An industrial approach may utilize continuous flow synthesis techniques, which enhance safety and efficiency by minimizing reaction times and waste .
The molecular structure of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride features a pyridine ring substituted with a methoxy group attached to a pyrrolidine moiety. This structural arrangement is critical for its biological activity.
Key structural data includes:
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs .
The mechanism of action of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride is primarily linked to its interaction with specific receptors in the central nervous system. It may act as a modulator of neurotransmitter systems, including serotonin and dopamine pathways, thereby influencing mood and behavior.
Research indicates that this compound could serve as a kinase inhibitor, which prevents the phosphorylation of target proteins involved in cell signaling pathways, thus impacting cellular processes such as proliferation and differentiation .
The potential applications of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride span several fields:
The synthesis of 2-methyl-3-(pyrrolidin-2-ylmethoxy)pyridine dihydrochloride (CAS 161416-61-1) relies critically on regioselective nucleophilic substitution. The core pyridine scaffold, derived from 2-methyl-3-hydroxypyridine, undergoes O-alkylation with (S)-pyrrolidin-2-ylmethanol derivatives. Key stereochemical control is achieved using enantiopure (S)-2-(chloromethyl)pyrrolidine or activated mesylate intermediates to preserve chiral integrity at the pyrrolidine C2 position [1] [2].
Reaction optimization focuses on:
Table 1: Nucleophilic Substitution Optimization Parameters
Condition | Optimal Parameter | Yield Impact | Stereopurity |
---|---|---|---|
Solvent | Anhydrous DMF | 85% | >99% ee |
Base | DIPEA (3 eq.) | 82% | 98% ee |
Alkylating Agent | (S)-2-(Mesyloxymethyl)pyrrolidine | 88% | >99% ee |
Temperature | 70°C | Max yield | Minimal racemization |
Post-alkylation, the free base is isolated via solvent extraction (ethyl acetate/water) and treated with HCl in anhydrous ether or iPrOH to yield the dihydrochloride salt. This sequence achieves >98% purity by HPLC when starting materials are rigorously purified [2] [7].
Continuous-flow methodologies address limitations in traditional batch synthesis, particularly for exothermic steps and hazardous intermediates. The alkylation and salt formation are segmented into modular flow reactors:
Module 3: Gas-liquid reactor for HCl(g) introduction into the free base solution [3]
Process Advantages:
Critical to success is the integration of real-time PAT (Process Analytical Technology) monitoring via FTIR spectroscopy to track intermediate formation and prevent chiral degradation. Flow systems also facilitate direct crystallization through controlled antisolvent addition (e.g., MTBE) in continuous oscillating baffled reactors (COBRs) [3].
Salt formation converts the lipophilic free base (SMILES: CC1=NC=CC=C1OC[C@H]2NCCC2) into the water-soluble dihydrochloride (C₁₁H₁₈Cl₂N₂O, MW 265.18 g/mol). Key crystallization parameters:
Crystallization kinetics studies reveal an optimal cooling ramp: 5°C/h from 50°C to 0°C. This yields >99.5% chiral purity crystals with consistent particle size distribution (D90 < 100 µm). Post-crystallization, the solid is washed with cold anhydrous acetone to remove residual solvents (<100 ppm ICH limits) [2].
Table 2: Purification Method Performance Comparison
Parameter | Silica Chromatography | Recrystallization |
---|---|---|
Purity Improvement | 95% → 99.9% | 95% → 99.5% |
Yield Loss | 15–25% | 5–10% |
Chiral Purity | >99.9% ee | >99.5% ee |
Solvent Consumption | 200 L/kg | 50 L/kg |
Scalability | Limited to <10 kg | >100 kg feasible |
Recrystallization is favored for commercial production due to lower solvent use and scalability. The dihydrochloride salt is dissolved in minimal hot ethanol/water (3:1), treated with activated charcoal (0.5% w/w), and filtered through 0.2-µm membranes before cooling crystallization. Chromatography (SiO₂, eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) remains reserved for intermediates with persistent genotoxic impurities [3] [7].
Critical quality attributes monitored:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4